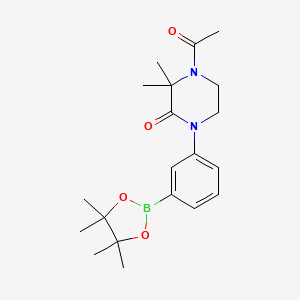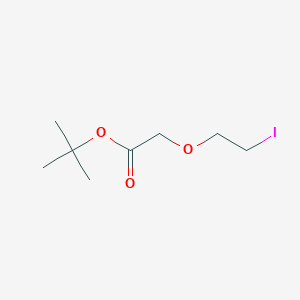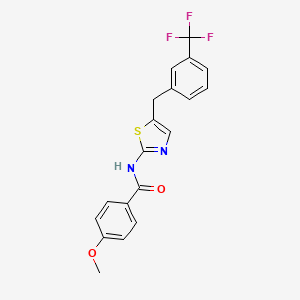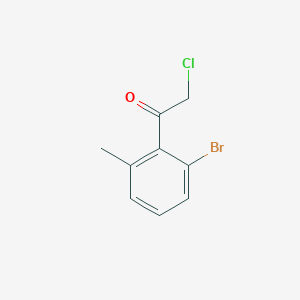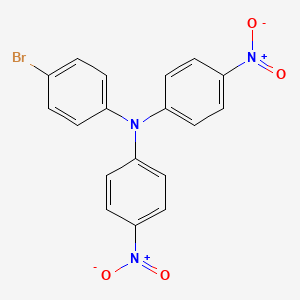
4-Bromo-N,N-bis(4-nitrophenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N,N-bis(4-nitrophenyl)aniline is an organic compound with the molecular formula C18H12BrN3O4. This compound is characterized by the presence of a bromine atom and two nitrophenyl groups attached to an aniline core. It is primarily used in various chemical syntheses and research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N,N-bis(4-nitrophenyl)aniline typically involves the bromination of aniline derivatives followed by nitration. The process can be summarized as follows:
Bromination: Aniline is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom.
Nitration: The brominated aniline is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-N,N-bis(4-nitrophenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro groups to amino groups can be achieved using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding nitroaniline derivatives.
Reduction: Formation of 4-Bromo-N,N-bis(4-aminophenyl)aniline.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Bromo-N,N-bis(4-nitrophenyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-N,N-bis(4-nitrophenyl)aniline involves its interaction with various molecular targets. The nitro groups can undergo reduction to form amino groups, which can then participate in further biochemical reactions. The bromine atom can also be involved in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
4-Bromoaniline: A simpler analogue with only a bromine atom and an aniline core.
4-Bromo-N,N-dimethylaniline: Contains methyl groups instead of nitro groups.
4-Bromo-N,N-bis(4-methoxyphenyl)aniline: Contains methoxy groups instead of nitro groups.
Uniqueness: 4-Bromo-N,N-bis(4-nitrophenyl)aniline is unique due to the presence of both bromine and nitro groups, which impart distinct reactivity and properties. The combination of these functional groups makes it a versatile compound for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C18H12BrN3O4 |
|---|---|
Peso molecular |
414.2 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-4-nitro-N-(4-nitrophenyl)aniline |
InChI |
InChI=1S/C18H12BrN3O4/c19-13-1-3-14(4-2-13)20(15-5-9-17(10-6-15)21(23)24)16-7-11-18(12-8-16)22(25)26/h1-12H |
Clave InChI |
PCAQIZYFWWBVGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


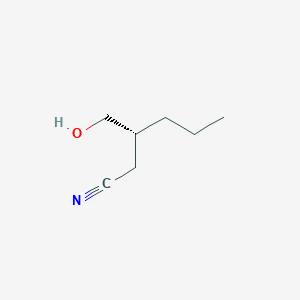
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile hydrobromide](/img/structure/B12951424.png)
![3-Iodobicyclo[3.1.1]heptane](/img/structure/B12951426.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-iodo-, methyl ester](/img/structure/B12951431.png)
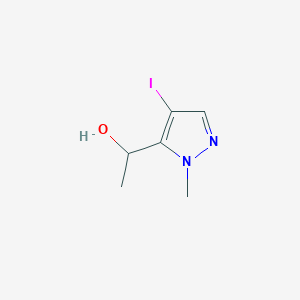
![Methyl 2-chloro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B12951441.png)
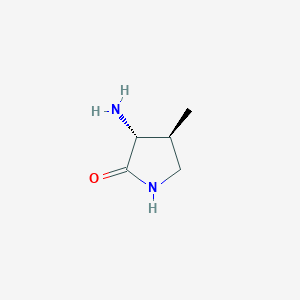
![(E)-7-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B12951445.png)
![(6R,8R)-N1,N13-Bis(diphenylphosphanyl)-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine-1,13-diamine](/img/structure/B12951456.png)
